molecular formula C20H25FN6O3S B2899058 4-(2-fluorophenyl)-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034226-63-4

4-(2-fluorophenyl)-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2899058
CAS No.: 2034226-63-4
M. Wt: 448.52
InChI Key: QNRCBOJHCYVDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-fluorophenyl)-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by:

  • A 1H-1,2,4-triazol-5(4H)-one core, a scaffold prevalent in antifungal and antimicrobial agents due to its ability to interact with cytochrome P450 enzymes (CYP51) .
  • A 2-fluorophenyl group at position 4, which enhances lipophilicity and target binding compared to non-fluorinated analogs .
  • A piperidinylmethyl group at position 3, functionalized with a 1,3,5-trimethylpyrazole sulfonyl moiety. This sulfonyl group improves solubility and metabolic stability, while the pyrazole ring may modulate steric and electronic interactions with biological targets .

The structural complexity of this compound suggests optimization for enhanced pharmacokinetic properties and target specificity, likely in antifungal or anticancer applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O3S/c1-13-19(14(2)25(3)24-13)31(29,30)26-10-8-15(9-11-26)12-18-22-23-20(28)27(18)17-7-5-4-6-16(17)21/h4-7,15H,8-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRCBOJHCYVDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 1H-1,2,4-Triazol-5(4H)-one Derivatives

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name / Structure Key Substituents Biological Activity Reference
Target Compound : 4-(2-fluorophenyl)-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one - 2-Fluorophenyl
- Piperidinylmethyl-sulfonyl-pyrazole
Antifungal (presumed; based on structural analogs)
4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (Compound 5) - 2-Fluorophenyl
- 3-Methoxybenzyl
Moderate antifungal and antibacterial activity (MIC: 8–32 µg/mL)
1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - 2,4-Difluorophenyl
- Triazole-propyl
Potent antifungal activity (IC₅₀: <1 µg/mL against Candida spp.)
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one - 4-Fluorophenyl
- No additional substitutions
Limited activity; used as a synthetic intermediate
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one - Fluorophenyl-piperidine
- Pyrazole-pyridopyrimidinone
Anticancer (IC₅₀: 7.7 nM for lipogenesis inhibition)
Key Findings from Comparative Studies

Fluorophenyl Position Matters :

  • The 2-fluorophenyl group in the target compound and compound 5 enhances membrane permeability compared to the 4-fluorophenyl analog in .
  • 2,4-Difluorophenyl substituents () show superior antifungal potency, suggesting that additional fluorine atoms improve CYP51 binding .

Piperidine and Sulfonyl Modifications :

  • The target compound’s piperidinylmethyl-sulfonyl-pyrazole moiety is unique among triazolones. Similar sulfonyl-piperidine groups in and enhance solubility and target engagement in cancer models .
  • Simpler analogs (e.g., compound 5 in ) lack this feature, resulting in lower efficacy .

Antifungal vs. Anticancer Applications: Triazolones with triazole-propyl or difluorophenyl groups () are optimized for antifungal use via CYP51 inhibition .

Synthetic Complexity and Bioactivity :

  • Compounds with simpler substituents (e.g., ) are easier to synthesize but less bioactive. The target compound’s complexity may improve efficacy but poses challenges in large-scale synthesis .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis involves multi-step protocols, including nucleophilic substitutions, acylation, and cyclization. A typical approach begins with preparing the piperidine intermediate, followed by sulfonation with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. Subsequent N-alkylation and triazole ring formation are critical steps. To optimize conditions, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal yields. For example, copper-catalyzed click chemistry (as in triazole synthesis) benefits from DoE-guided optimization of reaction time (e.g., 16 hours at 50°C) . Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Use SHELXL for refinement to confirm bond lengths, angles, and stereochemistry. For example, SHELX programs resolve piperidine and triazole ring conformations with R-factors < 0.05 .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical mass ± 2 ppm) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Contradictions may arise from assay-specific interference (e.g., solvent effects, off-target interactions). Mitigate this by:

  • Conducting orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
  • Validating purity (>95% via HPLC) to exclude by-product interference .
  • Performing dose-response curves in triplicate to assess reproducibility. For example, discrepancies in IC50_{50} values for kinase inhibition may require re-evaluating ATP concentration or incubation time .

Advanced: What computational strategies are recommended for modeling binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses of the sulfonyl-piperidine moiety in hydrophobic pockets. Adjust scoring functions to account for fluorine’s electronegativity .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze hydrogen bonding between the triazole ring and catalytic residues .
  • Quantitative Structure-Activity Relationship (QSAR): Train models using analogs (e.g., pyrazole-sulfonamide derivatives) to predict activity trends .

Basic: What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Keep at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
  • Handling: Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid moisture-induced degradation.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., triazole ring oxidation) .

Advanced: How can SAR studies elucidate the roles of the fluorophenyl and sulfonyl-piperidine moieties?

Methodological Answer:

  • Systematic Substituent Variation: Synthesize analogs with halogen (Cl/Br) or methoxy replacements for the fluorophenyl group. Compare logP and binding affinity to assess hydrophobicity contributions .
  • Piperidine Modifications: Replace the sulfonyl group with carbonyl or methylene to evaluate steric/electronic effects. For example, sulfonyl removal reduces kinase inhibition by 10-fold, highlighting its role in H-bonding .
  • Biological Testing: Use parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.